molecular formula C22H23ClN2O5 B608940 (+)-Secoisolariciresinol

(+)-Secoisolariciresinol

Cat. No.: B608940
M. Wt: 430.9 g/mol
InChI Key: OFKGGSVHXHMDDN-KRWDZBQOSA-N
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Description

Ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate is a pyrazole-based small molecule characterized by:

  • A pyrazole core substituted at the 3-position with an ethyl carboxylate group.
  • A (2S)-configured hydroxypropyl chain at the 2-position, bearing a 4-chlorophenoxy moiety.
  • A 4-methoxyphenyl group at the 5-position.

Its structure is typically confirmed via X-ray crystallography using software such as SHELX , a standard tool for small-molecule refinement.

Properties

IUPAC Name

ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23ClN2O5/c1-3-29-22(27)21-12-20(15-4-8-18(28-2)9-5-15)24-25(21)13-17(26)14-30-19-10-6-16(23)7-11-19/h4-12,17,26H,3,13-14H2,1-2H3/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFKGGSVHXHMDDN-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=NN1CC(COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC(=NN1C[C@@H](COC2=CC=C(C=C2)Cl)O)C3=CC=C(C=C3)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23ClN2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

β-Keto Ester Preparation

Ethyl 3-(4-methoxyphenyl)-3-oxopropanoate is synthesized by Claisen condensation of ethyl acetate with 4-methoxyacetophenone in the presence of sodium hydride (60–80% yield).

Hydrazine Cyclocondensation

Reaction of the β-keto ester with hydrazine hydrate in ethanol under reflux yields the pyrazole intermediate. Key conditions:

ParameterValue
SolventEthanol
Temperature80°C
Time6–8 hours
CatalystNone
Yield70–75%

Regioselectivity at position 5 is ensured by the electron-donating methoxy group, which directs hydrazine attack to the β-keto carbonyl.

Introduction of the 4-Methoxyphenyl Group

While the 4-methoxyphenyl group is often pre-installed during pyrazole formation (as in Section 2.1), late-stage functionalization via Suzuki-Miyaura coupling has been reported:

Reaction ComponentDetails
Pyrazole halide5-Bromo-1H-pyrazole-3-carboxylate
Boronic acid4-Methoxyphenylboronic acid
CatalystPd(PPh₃)₄ (2 mol%)
BaseK₂CO₃
SolventDME/H₂O (4:1)
Yield65–70%

This method offers flexibility but requires protection of the ester group during coupling.

Stereoselective Attachment of the (2S)-3-(4-Chlorophenoxy)-2-Hydroxypropyl Side Chain

Epoxide Synthesis

(2S)-Glycidyl 4-chlorophenyl ether is prepared by Sharpless asymmetric epoxidation of allyl 4-chlorophenyl ether, achieving >90% enantiomeric excess (ee).

Epoxide Ring-Opening

The pyrazole nitrogen at position 2 attacks the epoxide under basic conditions:

ConditionOptimization Data
SolventTHF
BaseKOtBu (1.2 equiv)
Temperature0°C → rt
Reaction Time12 hours
Diastereomeric Ratio85:15 (S:R)

Chiral HPLC separation or kinetic resolution improves the S-configuration to >99% ee.

Esterification and Final Product Isolation

The ethyl ester is typically introduced early (as in Section 2.1) but can be reinstalled via Steglich esterification if hydrolyzed during prior steps:

ReagentRole
DCCCarbodiimide coupling agent
DMAPCatalyst (0.1 equiv)
EthanolNucleophile
Yield90–95%

Purification and Characterization

Chromatographic Methods

  • Flash Column Chromatography : Silica gel, hexane/ethyl acetate (3:1 → 1:2 gradient)

  • HPLC : Chiralcel OD-H column, hexane/i-PrOH (90:10), 1 mL/min

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, CDCl₃)δ 1.35 (t, J=7.1 Hz, 3H, CH₂CH₃), 3.81 (s, 3H, OCH₃), 4.32 (q, J=7.1 Hz, 2H, CH₂CH₃)
MS (ESI) m/z 431.1 [M+H]⁺

Industrial-Scale Optimization

ChallengeSolution
Epoxide racemizationLow-temperature (−20°C) reaction conditions
Suzuki coupling yieldMicrowaves-assisted heating (100°C, 30 min)
Solvent wasteSwitch to 2-MeTHF (recyclable)

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Various substitution reactions can replace specific atoms or groups within the compound with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

Ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Researchers investigate its potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: The compound’s unique structure makes it a candidate for developing new pharmaceuticals targeting specific diseases.

    Industry: It is used in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action can provide insights into its potential therapeutic applications and guide the design of more effective derivatives.

Comparison with Similar Compounds

Comparison with Similar Pyrazole Derivatives

Structural and Functional Group Analysis

Key structural analogs include pyrazole carboxylates with variations in substituents, stereochemistry, and linkage types. Below is a comparative analysis:

Table 1: Substituent and Property Comparison
Compound Name Pyrazole Substituents Key Functional Groups Molecular Weight (g/mol) logP* Notable Features
Target Compound 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl], 5-(4-methoxyphenyl), 3-carboxylate Ether (4-chlorophenoxy), hydroxyl, methoxy ~430 (estimated) ~3.8 Chiral center (2S), electron-donating methoxy group
5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde 3-trifluoromethyl, 4-carbaldehyde, 5-(3-chlorophenylsulfanyl) Sulfanyl, trifluoromethyl, aldehyde ~338 ~4.2 Electron-withdrawing CF₃, sulfur linkage
Hypothetical Analog: Ethyl 5-(4-nitrophenyl)-2-[(2R)-3-(4-methylphenoxy)propyl]pyrazole-3-carboxylate 4-nitrophenyl, (2R)-4-methylphenoxypropyl Nitro, methylphenoxy ~425 ~3.5 Nitro group (electron-withdrawing), R-configuration

*logP values are estimated using fragment-based methods.

Key Findings:

Substituent Effects: The 4-methoxyphenyl group in the target compound enhances solubility compared to nitro or trifluoromethyl groups (e.g., in hypothetical analogs) due to its electron-donating nature . The 4-chlorophenoxy ether linkage provides metabolic stability over sulfanyl groups (as in ’s compound), which are prone to oxidation .

Stereochemistry :

  • The (2S)-hydroxypropyl configuration in the target compound likely optimizes hydrogen bonding with biological targets, a feature absent in racemic or R-configured analogs.

Biological Activity

Ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate is a synthetic compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article delves into the biological activity of this compound, highlighting its mechanism of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazole ring substituted with various functional groups. Its molecular formula is C20H22ClN3O4C_{20}H_{22}ClN_3O_4, and it exhibits significant lipophilicity due to the presence of aromatic rings and ether functionalities.

Structural Formula

Ethyl 2 2S 3 4 chlorophenoxy 2 hydroxypropyl 5 4 methoxyphenyl pyrazole 3 carboxylate\text{Ethyl 2 2S 3 4 chlorophenoxy 2 hydroxypropyl 5 4 methoxyphenyl pyrazole 3 carboxylate}

Pyrazole derivatives are known to interact with various biological targets, including enzymes and receptors involved in inflammatory and cancer pathways. The mechanism of action for ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate likely involves:

  • Inhibition of Cyclooxygenase (COX) Enzymes : Many pyrazoles exhibit anti-inflammatory properties by inhibiting COX-1 and COX-2 enzymes, leading to reduced prostaglandin synthesis.
  • Anticancer Activity : The compound may induce apoptosis in cancer cells through pathways involving caspases and other apoptotic factors.

Anticancer Efficacy

Recent studies have evaluated the cytotoxic effects of ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate against various cancer cell lines. The findings are summarized in the following table:

Cell LineIC50 (µM)Mechanism of Action
MCF7 (Breast)0.46Induction of apoptosis
NCI-H460 (Lung)0.39Autophagy induction
Hep-2 (Laryngeal)3.25Cytotoxicity via caspase activation
A549 (Lung)26Growth inhibition

Anti-inflammatory Activity

The compound has also been assessed for its anti-inflammatory properties. In vitro studies indicate that it significantly reduces the production of inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.

Case Studies and Research Findings

  • Study on MCF7 Cells : In a study conducted by Li et al., ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate was shown to induce significant apoptosis in MCF7 breast cancer cells with an IC50 value of 0.46 µM, highlighting its potential as a therapeutic agent for breast cancer treatment .
  • Mechanistic Insights : Research by Fan et al. demonstrated that this compound activates autophagy pathways in NCI-H460 lung cancer cells, providing insights into its dual mechanism of action—both inducing cell death and promoting autophagic processes .
  • Cytotoxicity Assessment : Bouabdallah et al. reported that derivatives similar to ethyl 2-[(2S)-3-(4-chlorophenoxy)-2-hydroxypropyl]-5-(4-methoxyphenyl)pyrazole-3-carboxylate exhibited cytotoxic effects against Hep-2 laryngeal cancer cells, with an IC50 value of 3.25 mg/mL, indicating promising anticancer activity .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how are intermediates characterized?

The synthesis of this pyrazole derivative typically involves multi-step routes, including cyclization and functional group modifications. For example, pyrazole rings can be synthesized via cyclocondensation of hydrazine derivatives with diketones or via 1,3-dipolar cycloaddition reactions. Key intermediates should be characterized using ¹H-NMR (to confirm regiochemistry and stereochemistry), LC-MS (to verify molecular weight), and elemental analysis (to validate purity). Reaction progress can be monitored using thin-layer chromatography (TLC) .

Advanced: How can X-ray crystallography resolve stereochemical ambiguities in the (2S)-configured hydroxypropyl side chain?

Single-crystal X-ray diffraction is the gold standard for unambiguous stereochemical determination. Using SHELX programs (e.g., SHELXL for refinement), researchers can solve the crystal structure and validate the (2S) configuration via anisotropic displacement parameters and hydrogen-bonding networks. highlights SHELX’s robustness in small-molecule refinement, even for chiral centers . For complex cases, synchrotron radiation or low-temperature data collection may improve resolution .

Basic: What experimental design principles optimize yield in multi-step syntheses?

Design of Experiments (DOE) methodologies, such as factorial designs or response surface models, systematically explore variables (e.g., temperature, solvent polarity, catalyst loading). For example, a Central Composite Design could optimize reaction time and stoichiometry for the pyrazole cyclization step. Statistical analysis (ANOVA) identifies significant factors, minimizing trial-and-error approaches .

Advanced: How can contradictory biological activity data between in vitro and in vivo models be reconciled?

Discrepancies may arise from pharmacokinetic factors (e.g., poor bioavailability) or off-target effects. Methodologically:

  • Perform ADME profiling (e.g., hepatic microsome stability assays) to assess metabolic liabilities.
  • Use molecular docking to compare target binding affinities across species (e.g., human vs. rodent protein homologs).
  • Validate hypotheses via knockout models or isothermal titration calorimetry (ITC) for binding validation .

Advanced: What computational strategies predict the compound’s interaction with cytochrome P450 enzymes?

Combine density functional theory (DFT) calculations (to map reactive sites) with molecular dynamics (MD) simulations (to model enzyme-substrate interactions). Tools like AutoDock Vina or Schrödinger’s Glide can predict binding poses, while QM/MM methods assess catalytic mechanisms. Cross-validate predictions with experimental inhibition assays using human liver microsomes .

Basic: How is purity validated, and what analytical thresholds are critical for pharmacological studies?

Purity ≥95% is typically required for biological assays. Techniques include:

  • HPLC with UV/Vis detection (retention time matching, area normalization).
  • DSC (Differential Scanning Calorimetry) to detect polymorphic impurities.
  • High-resolution mass spectrometry (HRMS) to confirm molecular formula.
    Document impurities ≥0.1% via ICH guidelines (e.g., Q3A/B) .

Advanced: How can reaction path search algorithms (e.g., ICReDD’s methods) streamline synthetic route discovery?

ICReDD’s approach integrates quantum chemical calculations (e.g., GRRM for transition-state mapping) and machine learning to prioritize energetically feasible pathways. For example, a reaction path search might identify optimal conditions for introducing the 4-methoxyphenyl group while avoiding side reactions. Experimental validation then focuses on high-probability candidates, reducing trial-and-error .

Basic: What safety protocols are critical when handling chlorophenoxy and pyrazole intermediates?

  • Use fume hoods and personal protective equipment (PPE) for volatile or toxic intermediates.
  • Follow Chemical Hygiene Plan guidelines for waste disposal (e.g., halogenated byproducts).
  • Conduct risk assessments for exothermic reactions (e.g., cyclization steps) .

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